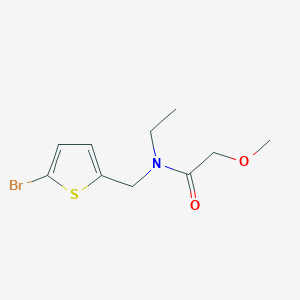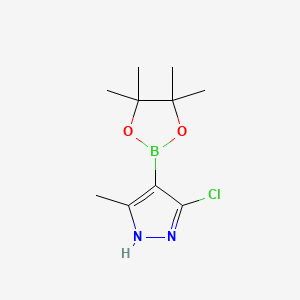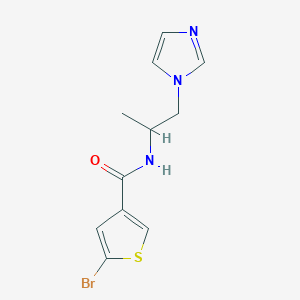
2-Fluoro-6-(((3-methylthiophen-2-yl)methyl)amino)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-6-(((3-methylthiophen-2-yl)methyl)amino)benzonitrile is a complex organic compound that features a fluorinated benzonitrile core with a thiophene derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(((3-methylthiophen-2-yl)methyl)amino)benzonitrile typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for yield and purity. The process would typically be carried out in a controlled environment to ensure consistent quality and to meet regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-6-(((3-methylthiophen-2-yl)methyl)amino)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid, while reduction may yield an amine.
Applications De Recherche Scientifique
2-Fluoro-6-(((3-methylthiophen-2-yl)methyl)amino)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of advanced materials with specific electronic properties
Mécanisme D'action
The mechanism of action of 2-Fluoro-6-(((3-methylthiophen-2-yl)methyl)amino)benzonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological effect. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluorobenzonitrile: A simpler compound with similar fluorinated benzonitrile structure.
3-Methylthiophene: A thiophene derivative with similar sulfur-containing ring structure.
Uniqueness
2-Fluoro-6-(((3-methylthiophen-2-yl)methyl)amino)benzonitrile is unique due to its combination of a fluorinated benzonitrile core and a thiophene derivative. This combination imparts specific electronic and steric properties, making it suitable for specialized applications in medicinal chemistry and material science .
Propriétés
Formule moléculaire |
C13H11FN2S |
|---|---|
Poids moléculaire |
246.31 g/mol |
Nom IUPAC |
2-fluoro-6-[(3-methylthiophen-2-yl)methylamino]benzonitrile |
InChI |
InChI=1S/C13H11FN2S/c1-9-5-6-17-13(9)8-16-12-4-2-3-11(14)10(12)7-15/h2-6,16H,8H2,1H3 |
Clé InChI |
KYGAULPNYVINBA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=C1)CNC2=C(C(=CC=C2)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















